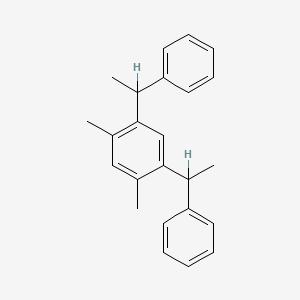
4,6-Bis(1-phenylethyl)-m-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(1-phenylethyl)-m-xylene: is an organic compound with a complex aromatic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a xylene core substituted with two 1-phenylethyl groups at the 4 and 6 positions, which contributes to its distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(1-phenylethyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature
Reduction: H2 gas with Pd/C catalyst, room temperature to 50°C
Substitution: HNO3 or H2SO4, 0-25°C
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro or sulfonic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Bis(1-phenylethyl)-m-xylene is used as a precursor in the synthesis of various complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its aromatic structure allows it to intercalate with DNA, making it a subject of interest in genetic studies.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its use in drug development, particularly in designing molecules with anti-cancer or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to absorb UV light makes it an effective additive in materials exposed to sunlight, enhancing their durability and lifespan.
Mecanismo De Acción
The mechanism by which 4,6-Bis(1-phenylethyl)-m-xylene exerts its effects involves its interaction with molecular targets through its aromatic rings. The compound can engage in π-π stacking interactions with aromatic amino acids in proteins or nucleotides in DNA. These interactions can influence the stability and function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Comparison: 4,6-Bis(1-phenylethyl)-m-xylene is unique due to its specific substitution pattern on the xylene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions and its effectiveness as a UV stabilizer set it apart from other related compounds.
Propiedades
Número CAS |
53816-99-2 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,5-dimethyl-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
Clave InChI |
MQXKSESRXIZXFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


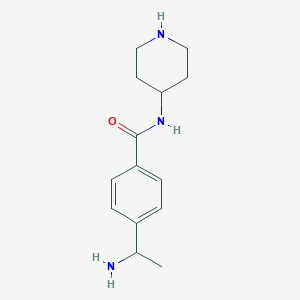


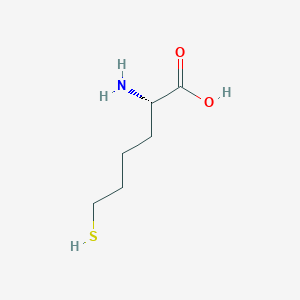
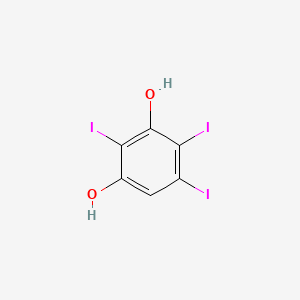
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
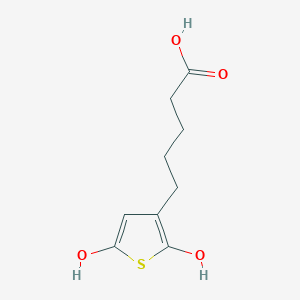
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
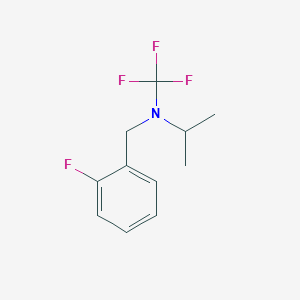
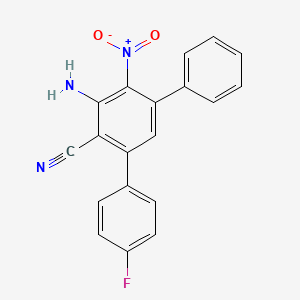
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)

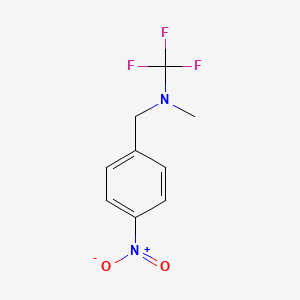
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
